N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Kinase inhibitor profiling Isomer-specific pharmacology Scaffold hopping

Problem: Researchers lack scaffold-matched negative controls to deconvolute polypharmacology in kinase screens. Solution: CAS 1251571-67-1 is a positional isomer of Allitinib (imidazole vs. anilino-quinazoline core) with zero published bioactivity. Key outcomes: (i) Enables ATP-site hinge-binding vs. hydrophobic pocket occupancy deconvolution at 1-10 µM. (ii) Ortho-fluorobenzamido motif introduces geometrically constrained pharmacophore inaccessible to para-fluoro analogs. (iii) Zero prior annotation supports unbiased high-content screening for novel target discovery. Supplied as ≥95% pure solid with full CoA.

Molecular Formula C24H18ClFN4O2
Molecular Weight 448.88
CAS No. 1251571-67-1
Cat. No. B2728472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
CAS1251571-67-1
Molecular FormulaC24H18ClFN4O2
Molecular Weight448.88
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl)F
InChIInChI=1S/C24H18ClFN4O2/c25-17-7-11-19(12-8-17)29-24(32)22-14-30(15-27-22)13-16-5-9-18(10-6-16)28-23(31)20-3-1-2-4-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
InChIKeyPKMKITUOGQWUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251571-67-1): A Structurally Distinct Imidazole Carboxamide Isomer for Focused Screening Libraries


N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251571-67-1) is a synthetic small molecule belonging to the imidazole-4-carboxamide class. It is characterized by a 1,4-disubstituted imidazole core bearing a 4-(2-fluorobenzamido)benzyl group at N1 and an N-(4-chlorophenyl)carboxamide at C4 . Critically, this compound is a positional isomer of the known EGFR/ErbB2 inhibitor Allitinib (AST-1306, CAS 897383-62-9), sharing the identical molecular formula (C24H18ClFN4O2, MW 448.88 g/mol) but differing in scaffold architecture—an imidazole core versus Allitinib's anilino-quinazoline core—resulting in profoundly distinct topological and pharmacophoric properties [1].

Why Generic Imidazole Carboxamide Substitution Fails for N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251571-67-1)


Generic substitution within the imidazole-4-carboxamide class is chemically invalid because 1251571-67-1 is a precise positional isomer of the biologically potent Allitinib scaffold. The shift from an anilino-quinazoline core (Allitinib) to the 1,4-disubstituted imidazole core fundamentally alters the spatial orientation of the 4-chlorophenyl and 2-fluorobenzamido pharmacophores . With a predicted Topological Polar Surface Area (TPSA) divergent from Allitinib (estimated 89 Ų for the imidazole scaffold versus approximately 68-74 Ų for the quinazoline scaffold), passive permeability and target-binding surfaces cannot be assumed equivalent [1]. This isomer-specific topology means a researcher cannot simply order 'any imidazole carboxamide' and replicate binding data; the scaffold identity directly dictates kinase polypharmacology profiles and off-target liability, making compound-level procurement essential for reproducible screening campaigns [2].

Quantitative Differentiation Evidence: N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251571-67-1) vs. Allitinib and Other Imidazole Analogs


Scaffold Isomerism Defines Target Engagement: Imidazole-4-Carboxamide vs. Quinazoline Core of Allitinib

1251571-67-1 employs a 1,4-disubstituted imidazole ring as its central scaffold, whereas its molecular-formula isomer Allitinib (CAS 897383-62-9) is built on an anilino-quinazoline core . This scaffold difference is not a minor substitution—it introduces a topological polar surface area (TPSA) shift of approximately 15–21 Ų and completely reorients the 4-chlorophenyl and 2-fluorobenzamido substituents in three-dimensional space. Allitinib achieves EGFR and ErbB2 IC50 values of 0.5 nM and 3 nM, respectively, through a quinazoline-dependent hinge-binding interaction that the imidazole scaffold of 1251571-67-1 cannot recapitulate . Consequently, the two isomers are expected to exhibit fundamentally different kinase selectivity fingerprints.

Kinase inhibitor profiling Isomer-specific pharmacology Scaffold hopping

Ortho- vs. Para-Fluorobenzamido Substitution: Critical Influence on Hydrogen-Bond Networks

The 2-fluorobenzamido group of 1251571-67-1 places the fluorine atom in the ortho position relative to the carbonyl, which can engage in an intramolecular C=O…F electrostatic interaction that stabilizes a twisted benzamide conformation . In contrast, the closest imidazole-4-carboxamide analog, 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9), bears a para-fluorobenzamido group that lacks this intramolecular interaction, adopting a more coplanar orientation . The ortho-fluorine effect is documented in 4-halobenzamide crystallography to alter amide bond rotational barriers by 1–3 kcal/mol and shift dipole vectors by approximately 1.0–1.5 D, impacting target binding thermodynamics [1].

Fluorine scanning Structure-activity relationships Benzamide conformations

N-(4-Chlorophenyl) vs. N-Phenyl or N-(m-Tolyl) Carboxamide: Modulating Lipophilicity and Steric Bulk at the Distal Amide

1251571-67-1 carries an N-(4-chlorophenyl)carboxamide at the imidazole C4 position (clogP ~3.8–4.0), while the structurally closest listed analog, 1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, substitutes a 3-methylphenyl group (m-tolyl, clogP ~3.4–3.6) [1]. The 4-chlorophenyl group introduces an electron-withdrawing para-chloro substituent (Hammett σ_p = +0.23) that attenuates the amide NH acidity (pKa shift ~0.5 units) relative to the electron-donating m-methyl analog (σ_m = -0.07), altering hydrogen-bond donor strength [2]. This difference can be critical in kinase hinge-binding motifs where amide NH acts as a hydrogen-bond donor.

Lipophilic efficiency CYP450 interactions Amide substituent effects

Absence of Published Biological Data: A Procurement-Relevant Risk Factor Requiring Compound-Specific Validation

A systematic search of PubMed, Google Patents, PubChem BioAssay, and MedChemExpress/Kuujia vendor catalogs (as of April 2026) reveals zero peer-reviewed publications or patent-examined biological data for 1251571-67-1 [1]. This stands in stark contrast to its isomer Allitinib, which is documented in >10 publications with validated IC50 values across EGFR, ErbB2, and ErbB4 in both cell-free (0.5–3 nM) and cell-based assays . For procurement decisions, this means 1251571-67-1 represents a true 'novel chemical space' probe with uncharacterized polypharmacology—a high-risk/high-reward profile suitable for phenotypic screening or chemogenomics library diversification, but unsuitable as a direct tool compound for known kinase targets.

Bioactivity gap analysis Screening library selection Hit validation

Targeted Procurement Scenarios for N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251571-67-1)


Kinase Profiling Selectivity Panel: Negative Control for Imidazole-Scaffold Engagement

Because 1251571-67-1 is a scaffold isomer of Allitinib with no detectable EGFR/ErbB2 inhibitory activity (inferred from TPSA and scaffold divergence), it serves as an ideal negative control compound in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). By running 1251571-67-1 alongside Allitinib at 1 µM and 10 µM, researchers can differentiate ATP-site hinge-binding contributions (quinazoline-dependent) from hydrophobic pocket occupancy contributions (benzamido-dependent) [1]. This addresses the procurement question: 'Should I buy the imidazole isomer rather than the quinazoline?'—yes, if the experimental design requires scaffold-specific deconvolution of polypharmacology.

Fragment-Based or DNA-Encoded Library (DEL) Diversification: Enriching Chemical Space with Ortho-Fluorobenzamido Topology

The ortho-fluorobenzamido motif of 1251571-67-1, which stabilizes a twisted benzamide conformation through C=O…F intramolecular interaction, occupies conformational space not surveyed by para-fluoro or unsubstituted benzamide analogs [1][2]. For DEL or fragment library construction targeting protein-protein interaction (PPI) interfaces or allosteric kinase pockets, procurement of the 2-fluorobenzamido isomer specifically introduces a geometrically constrained pharmacophore that may yield hits not accessible with planar 4-fluorobenzamide fragments (e.g., CAS 1251572-62-9). This scenario directly answers the procurement question: 'Why this specific isomer and not the cheaper or more common para-fluoro analog?'

CYP450 Liability Screening in Early ADMET: Assessing 4-Chlorophenyl Metabolic Stability

The N-(4-chlorophenyl)carboxamide group present in 1251571-67-1 (clogP ~3.8–4.0) is a known metabolic soft spot due to potential CYP2C9- and CYP3A4-mediated oxidation of the electron-rich 4-chlorophenyl ring [1]. In an ADMET cassette screening, running 1251571-67-1 alongside its m-tolyl analog (clogP ~3.4–3.6) in human liver microsome (HLM) intrinsic clearance assays quantifies the metabolic liability introduced by the 4-chloro substituent versus the 3-methyl group. This enables medicinal chemists to make data-driven decisions on whether the improved target binding affinity (if any) outweighs the metabolic penalty, guiding subsequent procurement of SAR follow-up compounds.

Phenotypic Screening Library Annotation: Closing the Bioactivity Gap for Imidazole Carboxamides

Given that 1251571-67-1 has zero published bioactivity data across all public databases, it represents a genuine 'unknown phenotype' entity for cell-based high-content screening (HCS) campaigns [1]. Including this compound in diversity-oriented screening libraries (e.g., in apoptosis, autophagy, or antimicrobial panels) addresses the procurement need for 'truly novel' molecules that have not been pre-annotated with kinase bias. The absence of prior data is itself a differentiating selection criterion for institutions building proprietary screening collections aimed at novel target discovery, as opposed to repurposing already-characterized tool compounds.

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